molecular formula C15H16N2O B1316345 11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one

11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one

Cat. No. B1316345
M. Wt: 240.3 g/mol
InChI Key: YZCPZTYKWQSAJI-UHFFFAOYSA-N
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Patent
US03943148

Procedure details

Tryptamine (112.15 g.), levulinic acid (97.6 g., 85.6 ml.) and butyl cellosolve (1 liter) are refluxed under nitrogen for 16 hours and the solvent is removed. The residue is successively washed with water, dilute aqueous sodium hydroxide, water, dilute aqueous hydrochloric acid, water and dried. Trituration of the crude product, decomposition at 252°-262°C., with methanol, and then with benzene, and drying provides 120.4 g. of the title compound, decomposition at 259°-263°C.; λmaxKBr 3.09, 6.01, 6.17, 13.38 μ.
Quantity
112.15 g
Type
reactant
Reaction Step One
Quantity
85.6 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[C:13](O)(=[O:19])[CH2:14][CH2:15][C:16]([CH3:18])=O>CCCCOCCO>[CH3:18][C:16]12[C:5]3[NH:6][C:7]4[C:12]([C:4]=3[CH2:3][CH2:2][N:1]1[C:13](=[O:19])[CH2:14][CH2:15]2)=[CH:11][CH:10]=[CH:9][CH:8]=4

Inputs

Step One
Name
Quantity
112.15 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
85.6 mL
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
CCCCOCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed
WASH
Type
WASH
Details
The residue is successively washed with water, dilute aqueous sodium hydroxide, water, dilute aqueous hydrochloric acid, water
CUSTOM
Type
CUSTOM
Details
dried
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Trituration of the crude product, decomposition at 252°-262°C., with methanol, and then with benzene, and drying
CUSTOM
Type
CUSTOM
Details
provides 120.4 g

Outcomes

Product
Name
Type
product
Smiles
CC12CCC(N1CCC1=C2NC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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